molecular formula C12H24N2O2 B582073 2-n-boc-amino-2-cyclopentyl-ethylamine CAS No. 936497-76-6

2-n-boc-amino-2-cyclopentyl-ethylamine

Cat. No.: B582073
CAS No.: 936497-76-6
M. Wt: 228.336
InChI Key: GFKASSGUZFUGPA-UHFFFAOYSA-N
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Description

2-n-boc-amino-2-cyclopentyl-ethylamine: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and effective protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-n-boc-amino-2-cyclopentyl-ethylamine typically involves the reaction of tert-butyl chloroformate with 2-amino-1-cyclopentylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-n-boc-amino-2-cyclopentyl-ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 2-n-boc-amino-2-cyclopentyl-ethylamine is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .

Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and biologically active molecules. Its stability and ease of removal make it suitable for protecting amine groups during the synthesis of complex molecules .

Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its role as a protecting group helps in the efficient synthesis of various industrial products .

Mechanism of Action

The mechanism of action of 2-n-boc-amino-2-cyclopentyl-ethylamine primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The carbamate group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: 2-n-boc-amino-2-cyclopentyl-ethylamine is unique due to its specific structure, which provides a balance of stability and reactivity. The cyclopentyl group adds steric bulk, making it more resistant to hydrolysis compared to other carbamates. This makes it particularly useful in synthetic applications where stability is crucial .

Biological Activity

2-n-Boc-amino-2-cyclopentyl-ethylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, alongside a cyclopentyl moiety. Its molecular formula is C12H23NC_{12}H_{23}N, indicating a moderate lipophilicity that may influence its bioactivity.

Antiviral Properties

Recent studies have indicated that derivatives of this compound exhibit significant antiviral activity. For instance, an N-Boc protected derivative demonstrated notable inhibition against human adenovirus (HAdV) with an inhibition percentage of 88.5% at a concentration of 10 μM . This suggests that the compound may interfere with viral replication mechanisms.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays revealed that certain analogs possess broad-spectrum activity against various bacterial strains, highlighting their potential as therapeutic agents against infections.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets. It may modulate enzyme activities or act on receptor pathways, leading to altered cellular responses. For example, it may inhibit enzymes involved in viral replication or bacterial cell wall synthesis .

Study 1: Antiviral Efficacy

In a study investigating the antiviral efficacy of various compounds, this compound derivatives were tested against HAdV. The results indicated that modifications to the cyclopentyl group significantly enhanced antiviral potency, with some derivatives achieving submicromolar IC50 values .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of the Boc group was crucial for maintaining biological activity. Compounds lacking this moiety exhibited reduced efficacy in both antiviral and antimicrobial assays. This underscores the importance of structural integrity in developing effective therapeutics .

Table: Summary of Biological Activities

Activity IC50/Effective Concentration Comments
AntiviralIC50 = 0.78 μMSignificant inhibition against HAdV
AntimicrobialVaries by strainBroad-spectrum activity observed
Enzyme InhibitionSpecific to target enzymeModulates pathways related to infection

Properties

IUPAC Name

tert-butyl N-(2-amino-1-cyclopentylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10(8-13)9-6-4-5-7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKASSGUZFUGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674199
Record name tert-Butyl (2-amino-1-cyclopentylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936497-76-6
Record name tert-Butyl (2-amino-1-cyclopentylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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